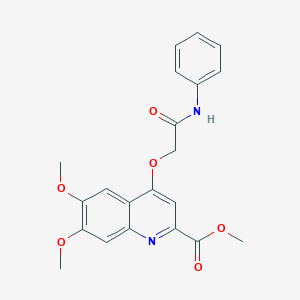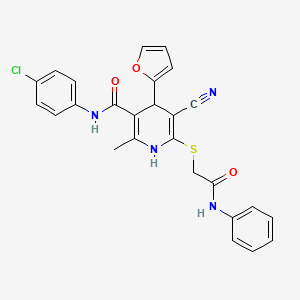
N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a dihydropyridine ring, a furan ring, a phenyl ring, a cyano group, a carboxamide group, and a thioether linkage .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the cyano group could undergo addition reactions, the carboxamide group could participate in acylation reactions, and the thioether linkage could be oxidized. The aromatic rings could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups and aromatic rings would likely make the compound relatively polar, which could affect its solubility in various solvents. The compound’s reactivity would also be influenced by these functional groups.Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated innovative methods for synthesizing complex molecules related to the specified compound. For instance, the multicomponent synthesis of functionalized thieno[2,3-b]pyridines through condensation reactions of aromatic and heteroaromatic aldehydes with cyanothioacetamide and acetoacetanilides showcases the compound's role in creating structurally diverse heterocyclic compounds (I. V. Dyachenko et al., 2019). The structural elucidation of these molecules via analytical techniques such as NMR, MS, and X-ray diffraction highlights the compound's utility in advancing the understanding of molecular architecture and interactions.
Application in Dyeing and Textiles
Research into the complexation of disperse dyes derived from thiophene with metals like Cu, Co, and Zn, and their application on polyester and nylon fabrics, indicates the compound's relevance in the textile industry. The study by Isaac Oluwatobi Abolude et al. (2021) revealed that dyes related to the specified compound exhibit good levelness, excellent fastness to perspiration, sublimation, and light on both polyester and nylon fabrics. This research underscores the potential of such compounds in developing new dyes with desirable properties for textile applications.
Antimicrobial Applications
The synthesis and characterization of Schiff bases of thiophenes similar to the specified compound have been explored for their antimicrobial activity. Studies, such as the one conducted by M. Arora et al. (2013), have synthesized compounds using the Gewald reaction and screened them for antimicrobial properties. Such research highlights the potential of these compounds in contributing to the development of new antimicrobial agents.
Future Directions
Given the diverse biological activities of compounds with similar structural features, this compound could be a promising candidate for further study in medicinal chemistry . Future research could involve synthesizing the compound and testing its biological activity, as well as investigating its mechanism of action.
properties
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S/c1-16-23(25(33)31-19-11-9-17(27)10-12-19)24(21-8-5-13-34-21)20(14-28)26(29-16)35-15-22(32)30-18-6-3-2-4-7-18/h2-13,24,29H,15H2,1H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNFINDADDBJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

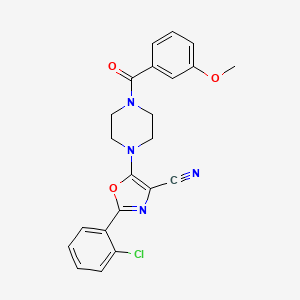

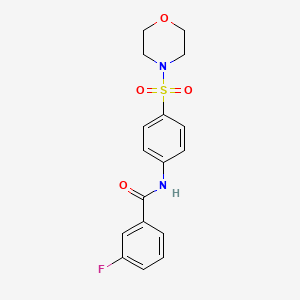
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
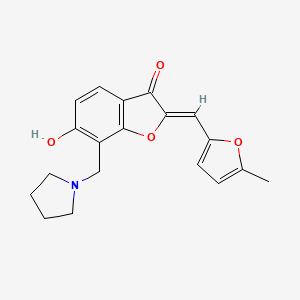
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
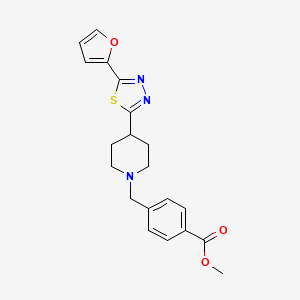
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
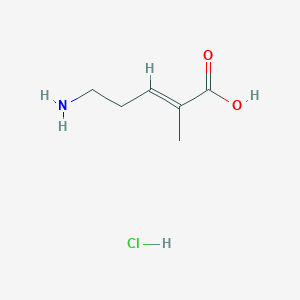
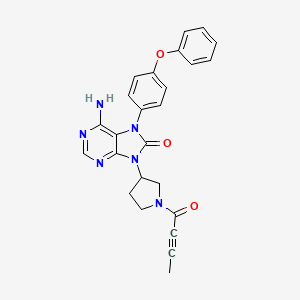
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
